molecular formula C9H12ClNO4 B15226360 (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride

Cat. No.: B15226360
M. Wt: 233.65 g/mol
InChI Key: XKOXYTNPMIZVHS-FJXQXJEOSA-N
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Description

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is a derivative of phenylalanine, characterized by the presence of two hydroxyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2,4-dihydroxybenzaldehyde.

    Formation of Intermediate: The intermediate compound is formed through a series of reactions, including condensation and reduction.

    Amino Acid Formation: The intermediate is then converted into the desired amino acid through amination reactions.

    Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the amino acid with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydroxy derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted amino acids and derivatives.

Scientific Research Applications

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Studied for its role in enzyme inhibition and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as tyrosinase, affecting melanin synthesis.

    Antioxidant Activity: The hydroxyl groups contribute to its ability to scavenge free radicals and reduce oxidative stress.

    Signal Transduction: It may influence various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    3-(2,4-Dihydroxyphenyl)propionic acid: A related compound with similar structural features but lacking the amino group.

    2,4-Dihydroxyhydrocinnamic acid: Another derivative with hydroxyl groups on the phenyl ring.

    3,4-Dihydroxyphenylalanine (DOPA): A well-known amino acid with similar hydroxylation patterns.

Uniqueness

(S)-2-Amino-3-(2,4-dihydroxyphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C9H12ClNO4

Molecular Weight

233.65 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4-dihydroxyphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C9H11NO4.ClH/c10-7(9(13)14)3-5-1-2-6(11)4-8(5)12;/h1-2,4,7,11-12H,3,10H2,(H,13,14);1H/t7-;/m0./s1

InChI Key

XKOXYTNPMIZVHS-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)O)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=C(C=C1O)O)CC(C(=O)O)N.Cl

Origin of Product

United States

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